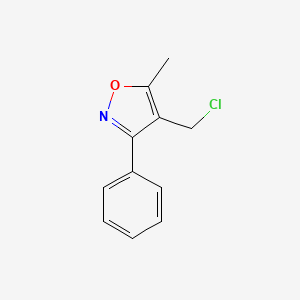
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- is a heterocyclic compound featuring an isoxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-2-propyn-1-ol with chloromethyl methyl ether in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The isoxazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, azides, thiocyanates, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The isoxazole ring may also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl-: Unique due to its specific substitution pattern on the isoxazole ring.
4-(Chloromethyl)-5-methyl-3-phenylpyrazole: Similar structure but with a pyrazole ring instead of an isoxazole ring.
4-(Chloromethyl)-5-methyl-3-phenylimidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
Highlighting Uniqueness
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- is unique due to its combination of a chloromethyl group, a methyl group, and a phenyl group on the isoxazole ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10ClNO |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
4-(chloromethyl)-5-methyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
JWKCILZSCSQYSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














